(1s,2s)-2-(Benzylsulfanyl)cyclohexanol
Description
(1S,2S)-2-(Benzylsulfanyl)cyclohexanol is a chiral cyclohexanol derivative featuring a benzylsulfanyl (-S-CH₂C₆H₅) substituent at the 2-position. The compound’s stereochemistry, defined by the (1S,2S) configuration, plays a critical role in its physicochemical and biological properties.
Properties
Molecular Formula |
C13H18OS |
|---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
(1S,2S)-2-benzylsulfanylcyclohexan-1-ol |
InChI |
InChI=1S/C13H18OS/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-3,6-7,12-14H,4-5,8-10H2/t12-,13-/m0/s1 |
InChI Key |
KFEUHCXDITWBNA-STQMWFEESA-N |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)O)SCC2=CC=CC=C2 |
Canonical SMILES |
C1CCC(C(C1)O)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (1S,2S)-2-(Benzylsulfanyl)cyclohexanol with structurally related cyclohexanol derivatives, emphasizing functional groups, stereochemistry, synthesis, and applications:
Key Observations:
Amino derivatives (e.g., (1S,2S)-2-(Benzylamino)cyclohexanol) exhibit higher polarity, favoring solubility in polar solvents like ethanol or DMSO .
Stereochemical Sensitivity :
- The (1S,2S) configuration distinguishes the target compound from its (1R,2R) enantiomer (CAS 141553-09-5), which may display divergent biological activity or receptor binding .
- highlights enantiomers with opposing optical rotations (e.g., +55.0° for (1R,2S)-isomer), underscoring the need for chiral resolution in synthesis .
Synthetic Routes: Benzylsulfanyl derivatives likely follow pathways analogous to (cyclohexanone + benzyl bromides) or (dehydrogenation of benzylidenecyclohexanones). Amino analogs are synthesized via reductive amination or ring-closing reactions (e.g., formaldehyde-mediated oxazinan formation in ) .
Applications: Sulfanyl-containing compounds are explored as CNS-targeted probes (e.g., TRP channel modulators in ) . Amino derivatives serve as intermediates in bioactive molecule synthesis (e.g., ’s norepinephrine inhibitors) .
Research Findings and Data
Optical Rotation and Purity:
- (1S,2S)-2-(Benzylamino)cyclohexanol achieves 98% enantiomeric excess (ee) and 99% chemical purity under optimized conditions .
- A related chlorothienyl-trifluoromethyl analog exhibits [α]D²⁰ = +55.0°, demonstrating the stereochemical influence on optical properties .
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